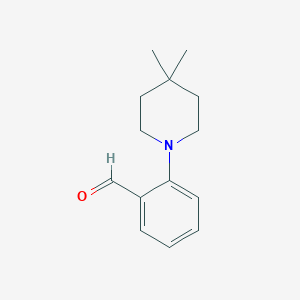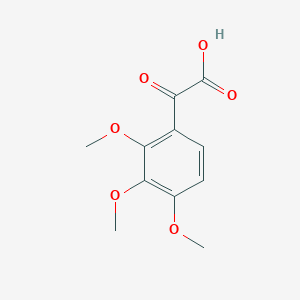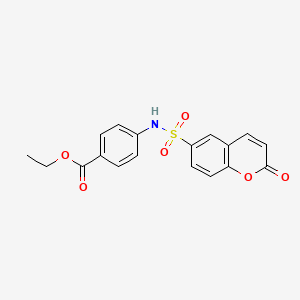
ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate typically involves the reaction of 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene derivatives in the presence of ammonium acetate as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antidiabetic agent by inhibiting enzymes such as α-amylase and α-glucosidase.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Materials Science: The compound’s chromene moiety makes it useful in the development of photoactive materials and smart polymers.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate involves its interaction with specific enzymes and molecular targets. For instance, as an antidiabetic agent, it inhibits α-amylase and α-glucosidase, which are enzymes involved in carbohydrate metabolism . This inhibition helps in regulating blood sugar levels. The compound’s sulfonamide group plays a crucial role in binding to the active sites of these enzymes, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-oxo-4H-chromene-2-carboxylate
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Ethyl 4,5,7-trihydroxy-2-oxo-2H-chromene-6-carboxylate
Uniqueness
Ethyl 4-(2-oxo-2H-chromene-6-sulfonamido)benzoate is unique due to its sulfonamide group, which imparts specific biological activities not commonly found in other chromene derivatives. This functional group enhances its potential as an enzyme inhibitor and broadens its applicability in medicinal chemistry.
Propiedades
Fórmula molecular |
C18H15NO6S |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
ethyl 4-[(2-oxochromen-6-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C18H15NO6S/c1-2-24-18(21)12-3-6-14(7-4-12)19-26(22,23)15-8-9-16-13(11-15)5-10-17(20)25-16/h3-11,19H,2H2,1H3 |
Clave InChI |
FMTKSGKSHXSEER-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
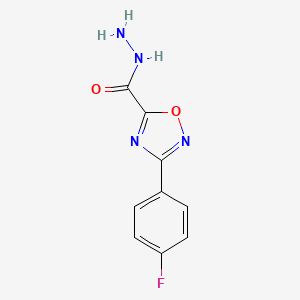
![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B12278114.png)
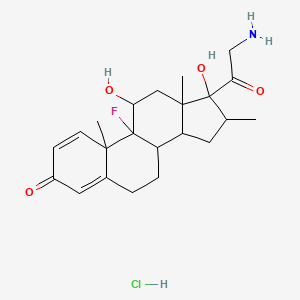


![tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12278140.png)
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)


![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
